molecular formula C8H11NO2S B1303823 Methyl 3-amino-3-(2-thienyl)propanoate CAS No. 1586-41-0

Methyl 3-amino-3-(2-thienyl)propanoate

Cat. No. B1303823
CAS RN: 1586-41-0
M. Wt: 185.25 g/mol
InChI Key: AJNFOBUKNGRRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-3-(2-thienyl)propanoate” is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-3-(2-thienyl)propanoate” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecule contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(2-thienyl)propanoate” is a biochemical used for proteomics research . The physical form of the compound is a powder .

Scientific Research Applications

Antioxidant Activity

“Methyl 3-amino-3-(2-thienyl)propanoate” is related to the thiazole ring, which has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring, such as “Methyl 3-amino-3-(2-thienyl)propanoate”, have been found to have analgesic and anti-inflammatory properties . These properties make them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives, which include “Methyl 3-amino-3-(2-thienyl)propanoate”, have been found to have antimicrobial and antifungal properties . This makes them potentially useful in the treatment of various infections caused by microbes and fungi.

Antitumor and Cytotoxic Activity

“Methyl 3-amino-3-(2-thienyl)propanoate” and related compounds have been found to have antitumor and cytotoxic activities . This means they could potentially be used in the treatment of cancer.

Safety and Hazards

The safety information for “Methyl 3-amino-3-(2-thienyl)propanoate” indicates that it has a GHS07 pictogram and a warning signal word . The compound should be stored at room temperature .

Future Directions

“Methyl 3-amino-3-(2-thienyl)propanoate” is used for research purposes . The future directions of this compound are not explicitly mentioned in the search results.

properties

IUPAC Name

methyl 3-amino-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNFOBUKNGRRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377389
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(2-thienyl)propanoate

CAS RN

1586-41-0
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-3-(2-thienyl)propanoic acid (0.5 g) [prepared substituting a molar equivalent amount of 2-thiophene-carboxaldehyde in Example 57, Step A] in methanol (50 ml) was treated with 4N HCl/dioxane (10 ml). After 6 hours the excess solvent was removed under reduced pressure to give a waxy solid. Treatment with Et2O/CH3CN produced methyl β-aminothiophene-2-propanoate (370 mg) as a white powder. MS and 1H-NMR were consistent with the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Et2O CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ru(OCOCH3)2((S)-segphos)(45.0 mg, 0.543 mmol), methyl 2-(2-thenoyl)acetate (1.00 g, 5.428 mmol), ammonium acetate (0.418 g, 5.428 mmol) and methanol (5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature and further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo and the residue was purified by silica gel chromatography (eluent hexane ethyl acetate/triethylamine=50/50/5) to give methyl (+)-3-amino-3-thiophen-2-yl-propionate (270 mg) as a colorless oil in 26.8% yield. The resulting methyl (+)-3-amino-3-thiophen-2-yl-propionate was converted into methyl 3-(4-nitrobenzoylamino)-3-thiophen-2-yl-propionate, and the enantiomeric excess of the product was found to be 95.7% ee by HPLC analysis using a SUMICHIRAL OA-4100 column (available from SUMIKA CHEMICAL ANALYSIS SERVICE LTD.).
[Compound]
Name
Ru(OCOCH3)2((S)-segphos)
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.418 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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